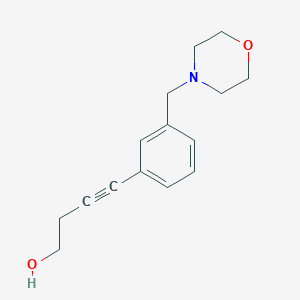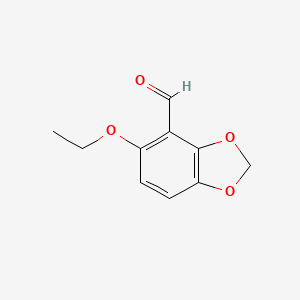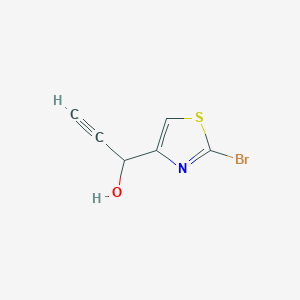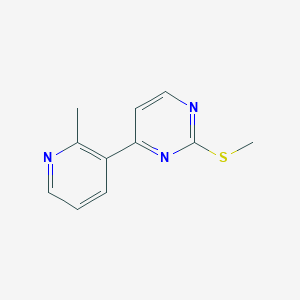
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine
概要
説明
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5th position and two methyl groups attached to the nitrogen atom at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions to form 5-nitro-2-aminobenzothiazole. This intermediate can then be further reacted with dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Condensation: Acidic or basic catalysts in the presence of aldehydes or ketones.
Major Products Formed:
Reduction: Formation of N,N-dimethyl-5-amino-1,3-benzothiazol-2-amine.
Substitution: Formation of various substituted benzothiazole derivatives.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the aggregation of proteins such as α-synuclein and tau, which are associated with neurodegenerative diseases. It achieves this by binding to the proteins and preventing their misfolding and aggregation .
類似化合物との比較
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:
5-nitro-1,2-benzothiazol-3-amine: Similar in structure but lacks the dimethyl groups.
2-arylbenzothiazoles: Differ in the substitution pattern at the 2nd position.
Benzothiazole-based urea and thiourea derivatives: Differ in the functional groups attached to the benzothiazole ring.
Uniqueness: The presence of both the nitro group and the dimethyl groups in this compound imparts unique chemical properties and biological activities, making it a valuable compound for various applications .
特性
分子式 |
C9H9N3O2S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC名 |
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9N3O2S/c1-11(2)9-10-7-5-6(12(13)14)3-4-8(7)15-9/h3-5H,1-2H3 |
InChIキー |
AEMOECHQKXYBMB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














